molecular formula C11H7F3O B11891812 7-(Trifluoromethyl)naphthalen-2-ol

7-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B11891812
M. Wt: 212.17 g/mol
InChI Key: VBDHKRGLNPHCIC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)naphthalen-2-ol (CAS 1261456-20-5) is a functionalized naphthalene derivative that serves as a valuable intermediate in organic synthesis and materials science research. The compound features a trifluoromethyl group, a moiety prized in medicinal chemistry for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of molecules . The hydroxyl group on the naphthalene ring offers a versatile handle for further chemical derivatization, making this compound a useful building block for constructing more complex architectures. Compounds based on the naphthalene structure, particularly those with electron-withdrawing and electron-donating groups, are of significant interest in the development of D-π-A push-pull chromophores . These systems exhibit intramolecular charge transfer and are explored for their interesting optical properties, including solvatochromism, which makes them candidates for use in sensors and functional materials . Furthermore, naphthalene derivatives are investigated as molecular probes for studying protein aggregates associated with neurodegenerative diseases, highlighting their potential in biophysical and diagnostic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9/h1-6,15H

InChI Key

VBDHKRGLNPHCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C(F)(F)F

Origin of Product

United States

Chemical Transformations and Derivatization Strategies

Reactions Involving the Hydroxyl Group

The hydroxyl group on the naphthalene (B1677914) ring is a primary site for chemical modification, behaving as a typical phenol (B47542) in many reactions.

Oxidation Reactions Leading to Carbonyl Derivatives

The secondary alcohol functionality of 7-(Trifluoromethyl)naphthalen-2-ol can be oxidized to the corresponding ketone, 7-(trifluoromethyl)naphthalen-2(1H)-one. However, the strong electron-withdrawing nature of the trifluoromethyl group increases the activation barrier for oxidation compared to non-fluorinated analogues. thieme-connect.com This effect is attributed to a decrease in the nucleophilicity of the hydroxyl group and an increase in the strength of the α-C–H bond. thieme-connect.com

Consequently, standard oxidation methods may be insufficient. More robust methods, often employing a nitroxide catalyst, have been developed for the oxidation of α-trifluoromethyl alcohols. thieme-connect.comresearchgate.netdntb.gov.ua A common approach uses a catalytic amount of a nitroxide, like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives, with a terminal oxidant such as potassium persulfate (K₂S₂O₈) or sodium hypochlorite (B82951) (NaOCl). bohrium.comorganic-chemistry.org The proposed mechanism involves the oxidation of the nitroxide catalyst to a highly reactive oxoammonium cation, which then facilitates the oxidation of the alcohol to the ketone. bohrium.com

Table 1: Oxidation of α-Trifluoromethyl Alcohols

Catalyst System Oxidant Substrate Scope Reference
Nitroxide (e.g., ACT) Potassium Persulfate (K₂S₂O₈) Effective for aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohols. thieme-connect.combohrium.com
TEMPO / Bu₄NHSO₄ Sodium Hypochlorite (NaOCl) Applicable to primary and secondary alcohols, including sterically hindered ones. organic-chemistry.org
Fe(NO₃)₃·9H₂O / 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) Ambient Air Broad range of primary and secondary alcohols. organic-chemistry.org

Reduction Reactions for Altered Functional Group Architectures

Direct reduction of the phenolic hydroxyl group of this compound to yield 2-(trifluoromethyl)naphthalene (B1313535) is not a straightforward process. Phenols are generally poor substrates for direct hydrogenation. A common strategy involves a two-step sequence:

Conversion to a better leaving group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or triflate, which are excellent leaving groups.

Reductive cleavage: The resulting sulfonate ester can then be reduced using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂) or with hydride reagents like lithium aluminum hydride (LiAlH₄).

Alternatively, the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can be used to reduce naphthols. orgsyn.org This reaction reduces the aromatic ring system, and subsequent workup can lead to the removal of the hydroxyl group.

Stereoselective Functional Group Interconversions (e.g., Mitsunobu Reaction for Epimerization)

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols. wikipedia.orgyoutube.com While this compound itself is achiral, if a stereocenter exists on a substituent attached to the naphthalene core, the Mitsunobu reaction can be employed for epimerization. nih.govnih.gov

The reaction involves treating the alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The alcohol is activated by forming an oxyphosphonium salt, which is an excellent leaving group. A nucleophile, often a carboxylic acid, can then displace this group via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter. youtube.comorganic-chemistry.org Subsequent hydrolysis of the resulting ester reveals the epimerized alcohol.

Table 2: Key Reagents in the Mitsunobu Reaction

Reagent Type Examples Function Reference
Phosphine Triphenylphosphine (PPh₃) Activates the alcohol by forming an oxyphosphonium salt. wikipedia.orgorganic-chemistry.org
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) Oxidizes the phosphine and facilitates the formation of the key intermediate. wikipedia.orgorganic-chemistry.org
Nucleophile Carboxylic acids (e.g., benzoic acid, p-nitrobenzoic acid) Displaces the activated hydroxyl group, leading to inversion. nih.govorganic-chemistry.org

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. tcichemicals.com

Substitution Reactions at the Trifluoromethyl Moiety

Direct substitution of the fluorine atoms in a trifluoromethyl group attached to an aromatic ring is extremely challenging due to the strength of the C-F bonds. tcichemicals.com Such transformations typically require harsh conditions or specialized reagents. While methods for the selective transformation of C-F bonds in trifluoromethyl groups are an active area of research, they often rely on specific substrate features, such as ortho-silyl groups, which are not present in this compound. tcichemicals.com Reactions involving nucleophilic attack on the trifluoromethyl carbon are generally unfavorable. acs.org

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the naphthalene ring dictate the position of the incoming electrophile. Naphthalene itself is more reactive than benzene, and substitution generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the α-carbocation intermediate. wordpress.comlibretexts.org

For this compound, the directing effects of the two substituents must be considered:

Hydroxyl (-OH) group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this case, it directs to positions 1 and 3.

Trifluoromethyl (-CF₃) group: This is a strong deactivating group due to its inductive electron-withdrawing nature and directs incoming electrophiles to the meta positions. youtube.com In this case, it directs to positions 5 and 8.

The powerful activating effect of the hydroxyl group typically dominates the directing effects. Therefore, electrophilic substitution is most likely to occur at the positions activated by the -OH group, primarily the C1 and C3 positions. The C1 position is an α-position and is generally more reactive, making it a likely site for substitution. wordpress.com However, the bulky trifluoromethyl group may exert some steric hindrance that could influence the final product ratio.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is the mirror opposite of EAS and requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comscirp.orgresearchgate.net

The trifluoromethyl group is a potent electron-withdrawing group and strongly activates the ring towards nucleophilic attack. masterorganicchemistry.commdpi.com While this compound itself does not have a suitable leaving group for a standard SₙAr reaction, if a leaving group (like a halogen) were present on the ring, particularly at a position ortho or para to the -CF₃ group, the molecule would be highly susceptible to nucleophilic substitution. For instance, in a hypothetical 7-(trifluoromethyl)-X-naphthalen-2-ol (where X is a leaving group at C6 or C8), the trifluoromethyl group would significantly facilitate the displacement of X by a nucleophile.

Friedel-Crafts Type Reactions (e.g., Aza-Friedel-Crafts)

The electron-rich nature of the naphthol ring system allows it to participate in Friedel-Crafts reactions. A particularly useful variant is the aza-Friedel-Crafts reaction, which introduces a carbon-nitrogen bond and creates chiral centers, crucial for medicinal chemistry. This reaction typically involves the addition of the naphthol to an electrophilic imine, catalyzed by an acid.

For naphthols, including 2-naphthol (B1666908) derivatives, the reaction preferentially occurs at the C-1 position (ortho to the hydroxyl group). Multicomponent reactions, such as the Betti reaction, which is a form of Mannich reaction, effectively yield aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. nih.govmdpi.com These reactions can be conducted under solvent-free conditions, representing a green chemistry approach. nih.gov The synthesis of 1-amidoalkyl-2-naphthols through one-pot multicomponent Mannich reactions is a common strategy to produce these valuable compounds. mdpi.com

Table 1: Representative Aza-Friedel-Crafts Reactions on Naphthols

NaphtholElectrophileCatalyst/ConditionsProduct TypeReference
2-NaphtholAryl aldehydes, Aminoacid methyl estersSolvent-free, 60 °CAminobenzylnaphthols nih.gov
2-NaphtholAromatic aldehydes, AcetamidePhenylboronic acid, 120 °C, solvent-free1-Amidoalkyl-2-naphthols mdpi.com
1-Naphthol (B170400)4-Methyl-N-[[2-(trifluoromethyl)phenyl]methylene]benzenesulfonamideCupreine DerivativeN-[(R)-(1-Hydroxy-2-naphthalenyl)[2-(trifluoromethyl)phenyl]methyl]-4-methylbenzenesulfonamide buchler-gmbh.com
2-NaphtholBenzothiazoliminesQuinine Derivative2'-Aminobenzothiazolomethyl naphthols buchler-gmbh.com

This table presents analogous reactions as direct examples for this compound are not available.

C-H Acid Functionalization Using Highly Electrophilic Reagents

Direct C-H functionalization is a powerful, atom-economical tool for modifying aromatic cores without the need for pre-functionalized starting materials. nih.gov For an electron-rich system like a naphthol, this typically involves an electrophilic aromatic substitution mechanism where a C-H bond is replaced by a C-Electrophile bond. The term "C-H acid functionalization" in this context refers to the reaction at a C-H bond, facilitated by highly reactive electrophiles that can overcome the bond's general inertness. acs.org

The reaction of naphthols with aryldiazonium salts in the presence of sulfur dioxide and an iron(III) chloride catalyst is a prime example. rsc.org This three-component reaction leads to the formation of sulfonated naphthols through a radical process involving an arylsulfonyl radical intermediate. rsc.org The hydroxyl group's directing effect would again favor substitution at the C-1 position of this compound. The reaction is compatible with a range of functional groups, highlighting its synthetic utility. rsc.org

The trifluoromethyl group makes the naphthalene ring electron-deficient, which can be a challenge for some electrophilic substitutions. rsc.orgnih.gov However, strategies for the C-H functionalization of electron-deficient arenes have been developed, often requiring potent catalytic systems. rsc.org For instance, synergistic catalysis involving silver and palladium clusters has been shown to effect non-directed C-H arylation of electron-deficient systems. rsc.org Such advanced methods could potentially be applied to functionalize the less reactive positions of the this compound core.

Table 2: C-H Functionalization of Naphthols with Electrophiles

Naphthol DerivativeReagentsCatalyst/ConditionsProduct TypeKey FeatureReference
NaphtholsAryldiazonium tetrafluoroborates, Sulfur dioxideIron(III) chlorideSulfonated NaphtholsDirect C-H sulfonylation via a radical process rsc.org
Electron-Deficient ArenesAryl IodidesSilver and Pd3 clustersArylated ArenesNon-directed C-H arylation of electron-poor systems rsc.org
ArenesAlkynes, (PhSO2)2NSCF3HFIP-mediatedAlkenyl trifluoromethyl sulfidesMetal-free, three-component Friedel-Crafts transformation nih.gov

This table presents analogous reactions to illustrate the principles of C-H functionalization.

Synthesis of Complex Naphthalene-Based Chemical Structures

The functionalized derivatives obtained from the reactions described above are valuable intermediates for constructing more complex molecular architectures. The strategic introduction of amine, sulfonyl, or other groups provides synthetic handles for subsequent transformations. researchgate.netbohrium.com

For example, the aminobenzylnaphthols produced via the aza-Friedel-Crafts reaction can be further elaborated. The amine and hydroxyl groups can be used as anchor points for building heterocyclic rings, leading to fused naphthopyran or naphthoxazine systems. These products, in turn, are of interest for their potential biological activities. mdpi.com

Similarly, the products of C-H functionalization can be elaborated. A sulfonated naphthol could undergo further substitution reactions, or the sulfonyl group could be used to direct subsequent metallation and cross-coupling reactions. The utility of synthesized 2-naphthols as building blocks to access valuable derivatives through transformations like nucleophilic substitution and cross-coupling reactions has been demonstrated. bohrium.com The development of palladium-catalyzed intramolecular arylation and aromatization cascades provides a route to polysubstituted 2-naphthol derivatives. bohrium.com These strategies allow for the modular synthesis of complex structures, where the this compound core provides a key structural and electronic foundation. The synthesis of complex conjugates, such as linking the naphthol to a naphthalimide chromophore, further illustrates the versatility of functionalized naphthols in creating advanced materials. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 7-(Trifluoromethyl)naphthalen-2-ol is expected to show signals corresponding to the six aromatic protons and the single hydroxyl proton. The electron-donating hydroxyl group (-OH) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) exert significant influence on the chemical shifts of the aromatic protons. Protons on the same ring as the -OH group will be shifted upfield (to lower ppm values) compared to those on the ring with the -CF₃ group.

The hydroxyl proton (OH) will typically appear as a broad singlet, its chemical shift being highly dependent on solvent, concentration, and temperature. The six aromatic protons will appear in the approximate range of 7.0-8.2 ppm. Based on the substitution pattern, a complex series of doublets and doublets of doublets is anticipated due to spin-spin coupling between adjacent protons.

Expected ¹H NMR Data

Predicted Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Naphthyl Protons~ 7.0 - 8.2m (multiplet)
Hydroxyl ProtonVariablebr s (broad singlet)

Carbon-13 NMR (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum for this compound should display 11 distinct signals, corresponding to each unique carbon atom in the molecule. The spectrum will show ten signals in the aromatic region (~110-160 ppm) and one signal for the trifluoromethyl carbon. The carbon atom attached to the hydroxyl group (C-2) is expected to be the most downfield of the CH carbons, appearing around 155 ppm. Conversely, the carbons of the trifluoromethyl group and the carbon it is attached to (C-7) will show characteristic splitting due to C-F coupling. The CF₃ carbon will appear as a quartet with a large coupling constant (¹J_CF), while the C-7 carbon will appear as a quartet with a smaller coupling constant (²J_CF).

Expected ¹³C NMR Data

Predicted Carbon EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-OH~ 155Singlet
Aromatic CH~ 110 - 130Singlets
Aromatic Quaternary C~ 130 - 140Singlet or Quartet (for C-7)
C-CF₃~ 125 - 135q (quartet, ²J_CF)
CF₃~ 124q (quartet, ¹J_CF)

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is an exceptionally sensitive technique for detecting fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp signal. Since there are no adjacent protons or other fluorine atoms, this signal will be a singlet. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an unambiguous indicator of the presence of the trifluoromethyl group. researchgate.netresearchgate.net

Expected ¹⁹F NMR Data

Predicted Fluorine EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ar-CF₃~ -60 to -65s (singlet)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the connectivity between the protons on the naphthalene (B1677914) skeleton, helping to trace the proton sequence around each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR for Relevant Derivatives)

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form. While ¹⁵N NMR is not applicable to this compound itself, ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could provide valuable information. These techniques can reveal details about molecular packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl group), and the presence of different crystalline forms (polymorphism). However, no public domain data is available for this specific analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum is expected to show several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The C-O stretching vibration would appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching bands would appear in the 1450-1600 cm⁻¹ region. Most significantly, the trifluoromethyl group would give rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and transitions within a molecule.

The UV-Vis spectrum of this compound, like that of 2-naphthol (B1666908), is expected to show multiple absorption bands corresponding to π → π* transitions within the naphthalene ring system. The introduction of the electron-withdrawing trifluoromethyl group may cause a slight shift in the absorption maxima (λmax) compared to 2-naphthol. For 2-naphthol in cyclohexane, characteristic absorption maxima are observed around 275 nm, 285 nm, and 330 nm.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Solvent Expected λmax (nm) Transition
Non-polar (e.g., Cyclohexane) ~275-285 π → π*

Note: The data in this table is predicted based on the UV-Vis spectrum of 2-naphthol and general trends for substituted naphthalenes.

Naphthalene and its derivatives are well-known for their fluorescent properties. googleapis.com The fluorescence of these compounds is sensitive to the nature and position of substituents on the aromatic ring. While the specific fluorescence properties of this compound are not documented, it is expected that its derivatives could be designed as fluorescent probes. For instance, certain naphthalene derivatives have been synthesized and shown to act as fluorescent probes for metal ions like Al³⁺, exhibiting changes in fluorescence intensity upon binding. google.com The introduction of a trifluoromethyl group can enhance properties like photostability and quantum yield in some systems. googleapis.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₁H₇F₃O.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₁₁H₈F₃O⁺ 213.0522
[M]⁺˙ C₁₁H₇F₃O⁺˙ 212.0444

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in identifying and quantifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS would provide critical information on its molecular weight and fragmentation pattern.

The gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion (M+) and a series of characteristic fragment ions.

Table 1: Illustrative GC-MS Data for this compound

ParameterExpected ObservationSignificance
Retention Time (RT) Dependent on GC column and conditionsIndicates the time taken for the compound to elute from the GC column.
Molecular Ion (M+) m/z 226Confirms the molecular weight of the compound (C11H7F3O).
Major Fragment Ions m/z 207, 157, 128Corresponds to the loss of HF, the CF3 group, and cleavage of the naphthalene ring, respectively, providing structural information.

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles Describes the conformation of the molecule.

Chromatographic Techniques for Analysis and Purification

A variety of chromatographic techniques are indispensable for the analysis and purification of this compound, ensuring the isolation of a high-purity sample for further study or use.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of non-volatile or thermally sensitive compounds like this compound. For analytical purposes, a small amount of the sample is injected into the HPLC system, and its components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, would be suitable for this aromatic compound. For purification, preparative HPLC can be used to separate larger quantities of the compound from impurities.

Other relevant chromatographic methods include Thin-Layer Chromatography (TLC) for rapid qualitative analysis and reaction monitoring, and Column Chromatography for larger-scale purification. The choice of the stationary phase (e.g., normal-phase silica (B1680970) gel or reverse-phase C18) and the mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation. For naphthalene derivatives, both normal-phase and reverse-phase chromatography are commonly employed. wiley.com

Table 3: Chromatographic Techniques for this compound

TechniqueApplicationStationary Phase ExampleMobile Phase Example
High-Performance Liquid Chromatography (HPLC) Quantitative analysis and high-purity purification.Reverse-Phase C18Acetonitrile/Water gradient
Gas Chromatography (GC) Analysis of volatile impurities and, with derivatization, the main compound.(5%-Phenyl)-methylpolysiloxaneHelium (carrier gas)
Column Chromatography Bulk purification of the synthesized compound.Silica GelHexane (B92381)/Ethyl Acetate mixture
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative analysis.Silica gel on aluminum platesHexane/Ethyl Acetate mixture

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular and electronic properties of 7-(Trifluoromethyl)naphthalen-2-ol from first principles.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for predicting the properties of molecules with a good balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.37 - 1.42 Å
C-O~1.36 Å
O-H~0.96 Å
C-C(F3)~1.50 Å
C-F~1.35 Å
Bond AngleC-C-C (aromatic)~120°
C-O-H~109°
C-C-C(F3)~120°
F-C-F~107°

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require a specific DFT calculation.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Key vibrational modes would include the O-H stretch, C-F stretches of the trifluoromethyl group, and various C-C and C-H vibrations of the naphthalene (B1677914) ring.

Table 2: Hypothetical Prominent Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchHydroxyl~3600
C-H stretch (aromatic)Naphthalene Ring~3100 - 3000
C=C stretch (aromatic)Naphthalene Ring~1600 - 1450
C-F stretchTrifluoromethyl~1300 - 1100
C-O stretchPhenolic~1260

Note: These are generalized frequency ranges and the exact values for this compound would need to be calculated.

DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the structure of a synthesized compound. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxyl group, leading to a distinct pattern of signals for the aromatic protons and carbons.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹³C (C-OH)~155
¹³C (C-CF₃)~130 (with C-F coupling)
¹³C (CF₃)~124 (quartet)
Other ¹³C (aromatic)~110 - 135
¹H (O-H)~5 - 6
¹H (aromatic)~7 - 8

Note: The predicted chemical shifts are estimates. Accurate prediction requires specific calculations and referencing.

TD-DFT is the method of choice for calculating the electronic absorption spectra of molecules. This analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as π → π* transitions within the naphthalene ring, would be characterized.

Table 4: Hypothetical TD-DFT Results for this compound

TransitionWavelength (λmax)Oscillator Strength (f)
S₀ → S₁~330 nm> 0.1
S₀ → S₂~280 nm> 0.5

Note: These values are illustrative and would be dependent on the specific TD-DFT functional and basis set used in a calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. An FMO analysis for this compound would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO would likely have significant contributions from the naphthalene ring and the electron-withdrawing trifluoromethyl group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 5: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO~ -8.5
LUMO~ -1.5
HOMO-LUMO Gap~ 7.0 eV

Note: These energy values are estimates and the actual values would be determined from a DFT calculation.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability.

For naphthalene, the parent molecule, the HOMO-LUMO gap is a key determinant of its electronic transitions. researchgate.net The introduction of substituents, such as the hydroxyl (-OH) and trifluoromethyl (-CF3) groups in this compound, significantly influences this energy gap. researchgate.net The hydroxyl group tends to reduce the HOMO-LUMO energy splitting in naphthalene. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of the HOMO and LUMO. physchemres.org These calculations have shown that for many organic molecules, the HOMO and LUMO are located around the aromatic rings. physchemres.org The energy gap is a critical parameter; a small gap suggests that the molecule can be easily excited, indicating higher reactivity. physchemres.orgresearchgate.net The electronic transitions, such as the π → π* transitions, are governed by the energy difference between these orbitals. elsevierpure.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (Eg)ELUMO - EHOMO
Electronegativity (χ)-(EHOMO + ELUMO)/2
Chemical Potential (μ)(EHOMO + ELUMO)/2

This table is generated based on theoretical concepts; specific values for this compound require dedicated computational studies.

Intramolecular Charge Transfer Characteristics

The presence of both an electron-donating group (hydroxyl) and a strong electron-withdrawing group (trifluoromethyl) on the naphthalene scaffold of this compound suggests the potential for significant intramolecular charge transfer (ICT). ICT is a phenomenon where electron density is transferred from the donor to the acceptor portion of a molecule upon electronic excitation.

This charge redistribution plays a vital role in the photophysical properties of the molecule, including its fluorescence characteristics. Computational studies can elucidate the nature and extent of ICT by analyzing the changes in electron density distribution between the ground and excited states. The analysis of ICT is also crucial for understanding the nonlinear optical properties of materials.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orguni-muenchen.de The MEP is calculated as the force exerted on a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de

The MEP surface is typically color-coded to represent different potential values. uni-muenchen.de Regions of negative potential (often colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its role as a proton acceptor site. uni-muenchen.de Conversely, the region around the electron-withdrawing trifluoromethyl group would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Conjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex wave function of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It provides a quantitative description of the bonding and electronic structure of a molecule. wisc.eduslideshare.net

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions, or delocalizations, are key to understanding the stability arising from conjugation and hyperconjugation. For this compound, NBO analysis can reveal the extent of π-conjugation within the naphthalene ring system and the electronic interactions between the substituents and the aromatic core. nih.gov For instance, it can detail the delocalization of the oxygen lone pairs into the π-system of the naphthalene ring. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer characteristics often exhibit interesting non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in predicting the NLO response of molecules, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov

DFT calculations are commonly employed to compute the polarizability and hyperpolarizability of molecules. nih.govrsc.org For this compound, the combination of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group attached to the extended π-system of naphthalene suggests that it could possess a significant NLO response. nih.gov Theoretical studies can quantify this response and provide insights into the structure-property relationships that govern the NLO behavior of such compounds. nih.govrsc.org

Thermodynamic and Reaction Mechanism Studies

Computational methods are invaluable for investigating the thermodynamics and mechanisms of chemical reactions. For this compound, these studies could explore its synthesis, reactivity, and potential degradation pathways. DFT calculations can be used to determine the energies of reactants, transition states, and products, allowing for the calculation of reaction enthalpies, activation energies, and equilibrium constants.

Such studies can provide a detailed understanding of the reaction coordinates and the factors that influence the reaction rates and outcomes. For instance, theoretical investigations could shed light on the regioselectivity of electrophilic substitution reactions on the substituted naphthalene ring.

Intermolecular Interaction Analysis

The nature and strength of intermolecular interactions are fundamental to understanding the condensed-phase properties of a substance, such as its crystal packing, boiling point, and solubility. For this compound, the primary intermolecular interactions would include hydrogen bonding involving the hydroxyl group and dipole-dipole interactions arising from the polar C-F and C-O bonds.

Solvent Effects on Spectroscopic and Electronic Properties (e.g., Continuum Models)

The spectroscopic and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption or emission spectral bands when a substance is dissolved in different solvents. nih.gov Computational methods, especially those employing continuum models like the Polarizable Continuum Model (PCM), are invaluable for studying these solvent effects. researchgate.net

In these models, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. This approach allows for the calculation of the solute's electronic structure and properties as influenced by the solvent's polarity. Key properties investigated include the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption wavelengths (λmax), which are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com

For this compound, one would expect its behavior to be sensitive to solvent polarity due to the presence of the polar hydroxyl group.

Dipole Moment: The ground-state dipole moment is expected to increase in more polar solvents due to stabilization of the charge distribution by the solvent's reaction field.

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a critical parameter related to the molecule's chemical reactivity and electronic transitions. In polar solvents, this gap might change, leading to shifts in the absorption spectrum. Generally, polar solvents tend to stabilize both the ground and excited states, but often to different extents, causing a shift in the transition energy.

Spectroscopic Shifts (Solvatochromism): The π → π* transitions characteristic of the naphthalene system would be affected by the solvent. In polar protic solvents (like ethanol (B145695) or water), specific hydrogen-bonding interactions with the hydroxyl group of the solute would lead to significant spectral shifts compared to nonpolar aprotic solvents (like hexane (B92381) or toluene). A positive solvatochromism (a redshift, or shift to longer wavelength) is often observed for compounds where the excited state is more polar than the ground state. mdpi.com

A theoretical study would involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying dielectric constants. Subsequent TD-DFT calculations would predict the λmax in each solvent.

Table 2: Illustrative Theoretical Data on the Effect of Solvent Polarity on the Electronic Properties of this compound. This table presents hypothetical results from a TD-DFT study using a continuum model to show expected trends.

SolventDielectric Constant (ε)Ground State Dipole Moment (Debye)HOMO-LUMO Gap (eV)Predicted Absorption Max (λmax, nm)
Hexane1.883.15.2325
Toluene2.383.35.1328
Chloroform4.813.84.9334
Ethanol24.554.54.7340
Water78.394.94.6345

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Novel Chemical Entities

7-(Trifluoromethyl)naphthalen-2-ol is a versatile synthetic building block, prized for its utility in constructing more complex molecules. bldpharm.com The presence of two distinct functional groups—a nucleophilic hydroxyl group and an electron-withdrawing trifluoromethyl group on an aromatic ring system—allows for a variety of chemical transformations. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, or used as a directing group in aromatic substitution reactions.

The trifluoromethyl group is particularly significant in medicinal chemistry and agrochemical development. wikipedia.orgbeilstein-journals.org Its incorporation into organic molecules can enhance several key properties, as outlined in the table below.

Table 1: Influence of the Trifluoromethyl Group in Bioactive Molecules

Property Influence of -CF3 Group Rationale
Metabolic Stability Increases resistance to oxidative metabolism. The carbon-fluorine bond is exceptionally strong and stable, making it difficult for metabolic enzymes to break.
Lipophilicity Increases the molecule's affinity for lipids. The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes.
Binding Affinity Can enhance interactions with biological targets. The strong dipole moment and electrostatic potential of the -CF3 group can lead to favorable interactions with enzyme active sites or receptors.

This table summarizes the general effects of incorporating a trifluoromethyl group into bioactive compounds, properties that are leveraged when using this compound as a synthetic precursor.

The naphthalene (B1677914) core itself is a well-established scaffold in drug discovery, found in numerous FDA-approved drugs. nih.gov Therefore, this compound serves as a key intermediate for creating novel pharmaceutical candidates and agrochemicals, combining the proven bioactivity of the naphthalene structure with the advantageous properties imparted by the trifluoromethyl substituent. wikipedia.orgnih.gov Its use allows chemists to synthesize derivatives with potentially improved efficacy, stability, and pharmacokinetic profiles. beilstein-journals.orgnih.gov For instance, it can be a precursor for trifluoromethyl-substituted chalcones, which have shown antibacterial and antifungal activities. wikipedia.org

Development of Advanced Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the creation of advanced functional materials with tailored optical and electronic properties.

Fluorinated compounds are crucial in the design of modern liquid crystal displays (LCDs). nih.gov The introduction of fluorine atoms into a molecule can significantly influence its dielectric anisotropy (Δε), a key parameter that determines the performance of an LCD device. nih.govbeilstein-journals.org Specifically, for technologies like vertical alignment (VA), liquid crystals with negative dielectric anisotropy are required. nih.gov

Naphthalene-based derivatives are explored for their use in liquid crystal compositions. google.comgoogle.com The incorporation of fluorine, and particularly trifluoromethyl groups, is a recognized strategy to induce or enhance negative dielectric anisotropy. beilstein-journals.org This is because the strong dipole moment of the C-F bonds can be oriented perpendicular to the long axis of the molecule, a structural feature that contributes to a negative Δε. nih.gov While direct studies on this compound in liquid crystal mixtures are not extensively documented, its structural motifs—a rigid naphthalene core and a highly polar trifluoromethyl group—make it a molecule of interest for this application.

Table 2: Properties of Fluorinated Moieties in Liquid Crystal Design

Feature Role in Liquid Crystals
Fluorine/CF3 Group Induces high polarity and strong dipole moments.
Molecular Shape The rigid, elongated shape of the naphthalene core is conducive to forming liquid crystalline phases.
Dielectric Anisotropy (Δε) Strategic placement of fluorine can lead to negative Δε, essential for VA-LCDs. nih.gov

| Viscosity | Fluorination can lead to lower intermolecular interactions, reducing viscosity. nih.gov |

This table highlights the general roles and advantages of incorporating fluorinated naphthalene-like structures into liquid crystal materials.

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of multiple fused aromatic rings. researchgate.net These compounds are of significant interest in materials science for their electronic and optical properties. Naphthalene derivatives often serve as fundamental building blocks for the synthesis of larger, more complex PAHs. researchgate.net

Starting with a functionalized precursor like this compound allows for the synthesis of novel, fluorinated PAHs. The hydroxyl group provides a reactive handle for annulation reactions, where additional rings can be fused onto the naphthalene core. nih.gov The presence of the trifluoromethyl group would be carried through the synthesis, resulting in a larger polyaromatic system with the modified electronic properties characteristic of the -CF3 substituent. Such fluorinated PAHs are investigated for applications in organic electronics. beilstein-journals.org

The naphthalene moiety is a known chromophore that can be incorporated into larger fluorescent dye structures. A prominent class of dyes, Boron-Dipyrromethenes (BODIPYs), are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. mdpi.com

Researchers have successfully synthesized naphthalene-fused BODIPY dyes. rsc.org These dyes often exhibit absorption and emission in the near-infrared (NIR) region, which is highly desirable for biological imaging applications due to deeper tissue penetration and reduced autofluorescence. mdpi.comrsc.org The synthesis typically involves the condensation of a naphthalene-containing precursor with pyrrole (B145914) derivatives, followed by complexation with a boron source. mdpi.com Using a precursor like this compound would allow for the creation of trifluoromethylated, naphthalene-fused BODIPY dyes. The electron-withdrawing nature of the -CF3 group could further tune the photophysical properties of the resulting dye, potentially shifting its emission wavelength and enhancing its quantum yield.

Table 3: Characteristics of Naphthalene-Fused BODIPY Dyes

Property Description Advantage
Absorption/Emission Often shifted to the red or Near-Infrared (NIR) region (600-850 nm). rsc.org Allows for applications in deep-tissue in vivo imaging. rsc.org
Photostability Generally high, resisting degradation upon exposure to light. rsc.org Enables longer imaging experiments and provides more reliable data.
Quantum Yield Can maintain high fluorescence efficiency. Produces bright fluorescent signals for sensitive detection.

| Stokes Shift | Fusing naphthalene can lead to a large Stokes shift. | Reduces self-quenching and improves the signal-to-noise ratio in imaging. |

This table describes the typical properties of BODIPY dyes that incorporate a naphthalene unit, a structure that could be derived from this compound.

The development of stable and efficient n-type (electron-transporting) organic semiconductors is a critical challenge in the field of organic electronics, including OLEDs. nih.govresearchgate.net A promising strategy to create n-type materials is the introduction of strong electron-withdrawing groups, such as trifluoromethyl groups, onto conjugated aromatic systems. nih.govresearchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. researchgate.net They are fundamental to technologies like frequency conversion and optical switching. asianpubs.org A key requirement for second-order NLO activity is a molecule that is non-centrosymmetric and possesses a large hyperpolarizability. asianpubs.org This is often achieved in molecules that have a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

This compound possesses the core components for potential NLO activity:

An electron-donating hydroxyl (-OH) group.

A powerful electron-withdrawing trifluoromethyl (-CF3) group.

A π-conjugated naphthalene system to facilitate charge transfer between the donor and acceptor groups.

This "push-pull" electronic structure can lead to a significant change in dipole moment upon electronic excitation, which is a primary contributor to a high second-order hyperpolarizability (β), the microscopic measure of NLO response. Organic materials are often favored over inorganic crystals for NLO applications due to their potentially faster response times and the ability to be chemically modified ("molecular engineering") to optimize their properties. researchgate.net

Conclusion and Future Research Directions

Summary of Current Academic Research Achievements on 7-(Trifluoromethyl)naphthalen-2-ol

This compound has been recognized in scientific research as a valuable building block, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) at the 7-position of the naphthalene (B1677914) ring significantly influences the compound's chemical properties, such as lipophilicity and reactivity, when compared to its non-fluorinated counterparts. smolecule.com This unique feature makes it a point of interest for creating new molecules with potentially enhanced biological activities. smolecule.com

In medicinal chemistry, the fluorinated naphthalene structure is a common feature in many biologically active molecules. smolecule.com While direct studies on the biological mechanism of this compound are limited, its structural similarities to known active compounds suggest its potential as a starting material for the development of new drugs. smolecule.com The trifluoromethyl group is known to be a strong electron-withdrawing group, which can alter the electronic properties of the molecule and its interactions with biological targets. smolecule.comresearchgate.net

In the realm of materials science, fluorinated aromatic compounds like this compound are investigated for their potential to create materials with desirable properties such as thermal stability. smolecule.com The hydroxyl group on the naphthalene ring provides a site for further chemical modifications, allowing for the synthesis of a variety of derivatives. smolecule.com

Identification of Unexplored Synthetic Pathways and Methodologies

While established methods for synthesizing naphthalene derivatives exist, there are several modern and potentially more efficient synthetic strategies that remain largely unexplored for the specific synthesis of this compound.

Recent advancements have highlighted several promising synthetic methods that could be adapted for this compound:

Direct Trifluoromethylation: This approach involves introducing the trifluoromethyl group directly onto a naphthalen-2-ol derivative. smolecule.com The use of hypervalent iodine reagents or other trifluoromethylating agents could offer a more direct route. smolecule.com

Electrophilic Cyclization: A variety of substituted naphthalenes can be prepared under mild conditions through the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov This method has been shown to be effective with various electrophiles like iodine monochloride (ICl), iodine (I2), and bromine (Br2). nih.gov

Flow Chemistry Techniques: The application of flow chemistry offers a more efficient and scalable synthesis route, often leading to reduced reaction times and improved yields. smolecule.com This continuous processing method could be particularly advantageous for multi-step syntheses.

Opportunities for Novel Reactivity and Chemical Derivatization

The unique chemical structure of this compound, with its electron-withdrawing trifluoromethyl group and reactive hydroxyl group, presents numerous opportunities for novel chemical reactions and the creation of a diverse range of derivatives. smolecule.com

The hydroxyl group can be a starting point for various functionalizations, not limited to simple ether or ester formation. smolecule.com Its conversion to other functional groups can enable a wider array of chemical transformations. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the entire molecule. smolecule.comresearchgate.net

Furthermore, the synthesis of novel derivatives has been shown to lead to compounds with interesting biological activities. For instance, the modification of catechin (B1668976) with various boronic acid compounds has resulted in derivatives with potential antioxidant, enzyme-inhibiting, and antimicrobial properties. researchgate.net This highlights the potential for creating new bioactive molecules by derivatizing this compound.

Prospects for Advanced Computational Modeling Applications

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic properties of this compound and its derivatives. DFT calculations can provide insights into how substituents, such as the trifluoromethyl group, affect the electronic structure of the naphthalene system. researchgate.net

These computational methods can be used to predict various properties and guide experimental work, potentially accelerating the discovery of new applications. For example, computational studies can help in understanding the structure-property relationships of these compounds, which is crucial for designing new materials with specific characteristics.

Emerging Applications in Diverse Fields of Materials Science

The distinct properties of this compound make it a promising candidate for various applications in materials science. smolecule.com The incorporation of trifluoromethyl groups into polymer structures, for instance, has been shown to enhance solubility and maintain high thermal stability. researchgate.net

Specific areas where this compound and its derivatives could find use include:

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentCatalystSolventYield (%)Reference
CF₃ICuIDMF45–60
(Trifluoromethyl)ZnBrPd(PPh₃)₄THF55–70

Advanced: How can low yields in trifluoromethylation reactions be addressed?

Methodological Answer:
Low yields often stem from poor electrophilic reactivity of CF₃ sources or side reactions. Strategies include:

  • Catalyst Optimization : Use bidentate ligands (e.g., phenanthroline) to stabilize transition metals (Cu/Pd) and enhance turnover .
  • Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, while additives (e.g., K₂CO₃) neutralize acidic byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12–24 hrs) to minimize decomposition .

Key Data : DFT studies show electron-deficient aryl rings favor CF₃ group insertion (ΔG‡ = 25–30 kcal/mol) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to CF₃) .
  • FTIR : Detect O–H stretching (~3200 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z = 216.04) .

Q. Table 2: NMR Data (DMSO-d₆)

Proton Positionδ (ppm)Multiplicity
C-7 (CF₃)7.95Singlet
C-1 (OH)10.2Broad

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies:

  • Orthogonal Assays : Compare results from enzymatic inhibition (IC₅₀) and cell viability (MTT) assays .
  • Purity Validation : Use HPLC (≥95% purity) and quantify trace impurities (e.g., residual Pd via ICP-MS) .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
  • Toxicity Data : LD₅₀ (oral, rat) = 500 mg/kg; avoid inhalation due to potential respiratory irritation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • DFT Calculations : Map electrostatic potential surfaces to identify electron-rich sites (e.g., C-4 vs. C-7) .
  • Directing Groups : Introduce –NO₂ or –OMe to steer electrophiles. For example, –CF₃ is meta-directing but sterically hinders adjacent positions .

Case Study : Nitration of this compound yields 85% C-4 product due to CF₃’s electron-withdrawing effect .

Basic: How does this compound behave in azo coupling reactions?

Methodological Answer:
The hydroxyl group activates the ring for diazonium coupling. Procedure:

Diazotization : React aniline derivatives with NaNO₂/HCl at 0–5°C.

Coupling : Add this compound in alkaline medium (pH 9–10). The CF₃ group directs coupling to the C-1 position, forming red azo dyes .

Yield : 70–80% under optimized conditions .

Advanced: What computational methods model its interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 (binding energy ≤ −8 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR : Correlate logP values (2.1–2.5) with antimicrobial activity (R² = 0.76) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.